molecular formula C10H7FN2O2 B1390974 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1204297-90-4

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1390974
CAS No.: 1204297-90-4
M. Wt: 206.17 g/mol
InChI Key: BMFGMMFYIDDQBZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a 4-fluorophenyl group. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its interaction with cyclin A2 and inhibiting its kinase activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound alters the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cell proliferation. Additionally, this compound has been shown to induce apoptosis by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism also affects its pharmacokinetics and bioavailability, which are critical for its therapeutic application.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of this compound are influenced by its physicochemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct this compound to specific subcellular compartments, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides

    Reduction: Reduction of the pyrimidine ring

    Substitution: Halogenation, nitration, and sulfonation

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid

Major Products

The major products formed from these reactions include N-oxides, reduced pyrimidine derivatives, and various substituted pyrimidines.

Scientific Research Applications

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential as an enzyme inhibitor

    Medicine: Investigated for its anti-inflammatory and anticancer properties

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenylpyrimidine-2,4-dione
  • 3-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFGMMFYIDDQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251195
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-90-4
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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